molecular formula C18H20O9 B14663553 2-Benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol CAS No. 51922-42-0

2-Benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol

Katalognummer: B14663553
CAS-Nummer: 51922-42-0
Molekulargewicht: 380.3 g/mol
InChI-Schlüssel: WXEYFOLJQAJASD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol is a complex organic compound with a unique structure that combines elements of benzofuran, furan, and hydroxypropoxy groups

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various anhydrides, alcohols, and substituted derivatives, which can be further utilized in different chemical processes and applications .

Wissenschaftliche Forschungsanwendungen

2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a reactive intermediate, participating in various chemical reactions that lead to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalic Anhydride: Similar in structure but lacks the hydroxypropoxy group.

    Maleic Anhydride: Contains the furan-2,5-dione structure but does not have the benzofuran or hydroxypropoxy groups.

    Propane-1,2-diol: A simpler compound with hydroxy groups but without the complex ring structures.

Uniqueness

2-Benzofuran-1,3-dione; furan-2,5-dione; 3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of benzofuran, furan, and hydroxypropoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

51922-42-0

Molekularformel

C18H20O9

Molekulargewicht

380.3 g/mol

IUPAC-Name

2-benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol

InChI

InChI=1S/C8H4O3.C6H14O3.C4H2O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H;7-8H,1-6H2;1-2H

InChI-Schlüssel

WXEYFOLJQAJASD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CO)COCCCO

Verwandte CAS-Nummern

51922-42-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.